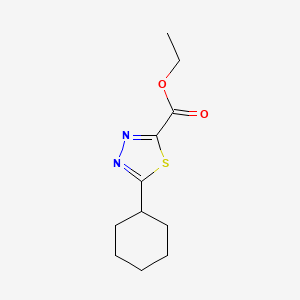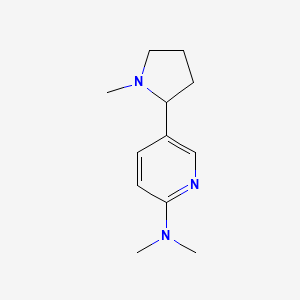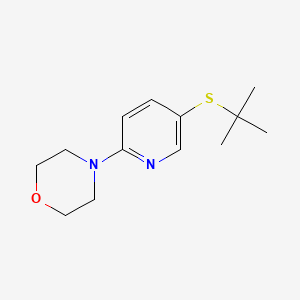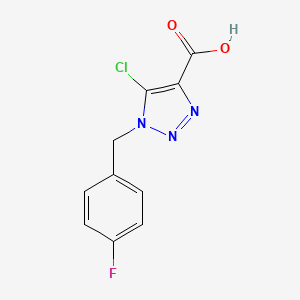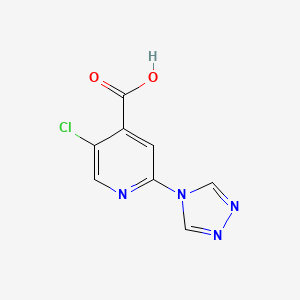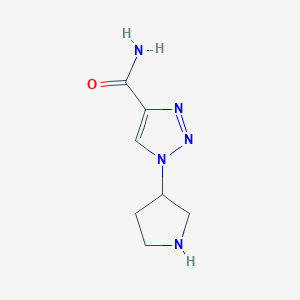
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that features a pyrrolidine ring fused with a triazole ring and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The pyrrolidine ring can be introduced through various synthetic strategies, such as ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a drug candidate in various therapeutic areas.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities and may exhibit similar biological activities.
Triazole Derivatives:
Uniqueness: 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of the pyrrolidine and triazole rings, which can confer distinct biological activities and chemical properties. This combination allows for a diverse range of applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C7H11N5O |
|---|---|
Peso molecular |
181.20 g/mol |
Nombre IUPAC |
1-pyrrolidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C7H11N5O/c8-7(13)6-4-12(11-10-6)5-1-2-9-3-5/h4-5,9H,1-3H2,(H2,8,13) |
Clave InChI |
NFUMMRJHESODTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1N2C=C(N=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



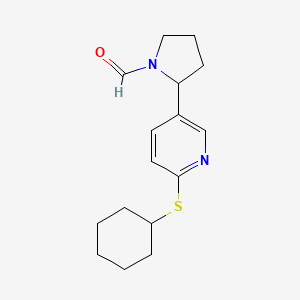
![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)
